Benzyl (4,4-difluorocyclohexyl)carbamate
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Overview
Description
Benzyl (4,4-difluorocyclohexyl)carbamate is a carbamate derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline solid, soluble in organic solvents, and has a molecular weight of 269.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4,4-difluorocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 4,4-difluorocyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4,4-difluorocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Benzyl (4,4-difluorocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (4,4-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the difluorocyclohexyl group, making it less potent in certain applications.
4,4-Difluorocyclohexylamine: Does not have the carbamate group, limiting its use in specific reactions.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group, altering its reactivity and applications.
Uniqueness
Benzyl (4,4-difluorocyclohexyl)carbamate is unique due to the presence of both the benzyl and 4,4-difluorocyclohexyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile reagent in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
benzyl N-(4,4-difluorocyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c15-14(16)8-6-12(7-9-14)17-13(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMGOPSQEAPSDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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